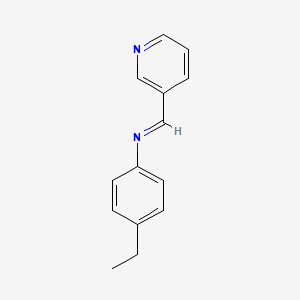
2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one is an organic compound characterized by the presence of a pyridine ring attached to a dichloroethanone moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one typically involves the chlorination of 1-(pyridin-2-yl)ethan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar chlorination process but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat dissipation. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(pyridin-2-yl)ethan-1-one
- 2-Chloro-1-(pyridin-2-yl)ethan-1-one
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one hydrochloride
Uniqueness: 2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and biological activity. This dichloro substitution makes it a versatile intermediate in organic synthesis and enhances its potential as a pharmacophore .
Eigenschaften
CAS-Nummer |
87437-40-9 |
|---|---|
Molekularformel |
C7H5Cl2NO |
Molekulargewicht |
190.02 g/mol |
IUPAC-Name |
2,2-dichloro-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C7H5Cl2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H |
InChI-Schlüssel |
WEXSWGRFIXQFKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)









